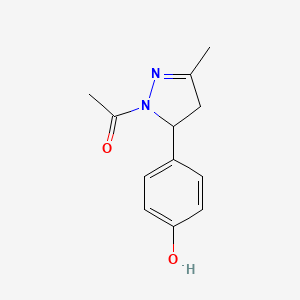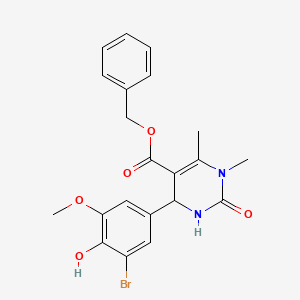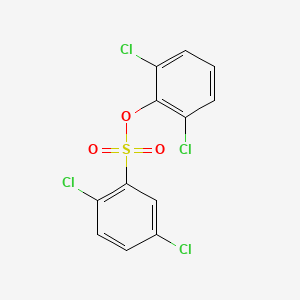![molecular formula C13H20N2O B5068615 3-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5068615.png)
3-[(4-ethyl-1-piperazinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethyl-1-piperazinyl)methyl]phenol, also known as SKF-38393, is a synthetic compound that belongs to the phenethylamine class. It was first synthesized in the 1970s and has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]phenol involves its binding to dopamine D1 receptors, which leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and downstream signaling pathways, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of dopamine D1 receptors by 3-[(4-ethyl-1-piperazinyl)methyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, leading to improved motor function in animal models of Parkinson's disease. It has also been shown to enhance working memory and attention in animal models of schizophrenia.
実験室実験の利点と制限
The advantages of using 3-[(4-ethyl-1-piperazinyl)methyl]phenol in lab experiments include its high potency and selectivity for dopamine D1 receptors, which allows for specific investigations into the role of these receptors in various physiological and pathological conditions. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges in experimental design.
将来の方向性
For research include investigations into its use in the treatment of other neurological and psychiatric disorders and structural modifications for more potent and selective compounds.
合成法
The synthesis of 3-[(4-ethyl-1-piperazinyl)methyl]phenol involves the condensation of 3-hydroxybenzaldehyde with 4-ethylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized over the years to increase yield and purity.
科学的研究の応用
3-[(4-ethyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential therapeutic applications. It has been shown to have agonistic effects on dopamine D1 receptors, which are involved in the regulation of motor function, cognition, and reward. This has led to investigations into its potential use in the treatment of Parkinson's disease and schizophrenia.
特性
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-14-6-8-15(9-7-14)11-12-4-3-5-13(16)10-12/h3-5,10,16H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJZDQXCNCUKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5068554.png)

![3-[4-(heptyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5068566.png)
![11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068574.png)
![4-{4-[(diphenylacetyl)amino]benzoyl}phthalic acid](/img/structure/B5068578.png)
![1-(cyclopropylcarbonyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5068582.png)
![11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068589.png)
![N-{1-[1-(cyclobutylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5068596.png)
![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5068602.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5068614.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5068633.png)
